molecular formula C10H12Br2O2 B11929050 1,4-Dibromo-2,5-bis(methoxymethyl)benzene

1,4-Dibromo-2,5-bis(methoxymethyl)benzene

Cat. No.: B11929050
M. Wt: 324.01 g/mol
InChI Key: UYZHRFSZANMPME-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(methoxymethyl)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . It is a derivative of benzene, where two bromine atoms and two methoxymethyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is often used in organic synthesis and material science research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis(methoxymethyl)benzene can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxymethyl groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(methoxymethyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and methoxymethyl groups. These functional groups allow the compound to participate in substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2,5-bis(methoxymethyl)benzene is unique due to the presence of both bromine atoms and methoxymethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and material science applications.

Properties

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(methoxymethyl)benzene

InChI

InChI=1S/C10H12Br2O2/c1-13-5-7-3-10(12)8(6-14-2)4-9(7)11/h3-4H,5-6H2,1-2H3

InChI Key

UYZHRFSZANMPME-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1Br)COC)Br

Origin of Product

United States

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